1-(3-Butoxyphenyl)ethanone
CAS No.:
Cat. No.: VC13328445
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O2 |
|---|---|
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | 1-(3-butoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C12H16O2/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9H,3-4,8H2,1-2H3 |
| Standard InChI Key | OOQSZGGKIJXEFV-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=CC(=C1)C(=O)C |
| Canonical SMILES | CCCCOC1=CC=CC(=C1)C(=O)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure is defined by the following key features:
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Phenyl backbone: A benzene ring serves as the core structure.
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Butoxy substituent: A four-carbon alkoxy group (-O-C₄H₉) at the third carbon (meta-position).
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Acetyl group: A ketone functional group (-COCH₃) at the first carbon (para-position).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.26 g/mol | |
| SMILES | CC(=O)C1=CC(=CC=C1)OCCCC | |
| InChIKey | RFJCQUDURBQQNS-UHFFFAOYSA-N | |
| SPLASH | splash10-0a4i-0090000000 |
Spectroscopic Data
Infrared (IR) and mass spectrometry (MS) analyses provide critical insights into functional groups and fragmentation patterns:
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IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .
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Mass Spectrometry: Base peak at m/z 192.12 (molecular ion), with fragments at m/z 149 (loss of C₃H₇) and m/z 105 (acetylphenylium ion) .
Synthesis and Production Methods
Friedel-Crafts Acylation
The most common route involves Friedel-Crafts acylation of 3-butoxyphenol with acetyl chloride in the presence of Lewis acids like AlCl₃:
This method yields moderate to high purity but requires careful control of stoichiometry to avoid over-acylation .
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Friedel-Crafts Acylation | 65–75 | 90–95 | Byproduct formation |
| Hydrogenolysis | 70–80 | 85–90 | Catalyst cost |
Physicochemical Properties
Solubility and Partitioning
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Water Solubility: Low (0.1–0.5 mg/L at 25°C) due to hydrophobic butoxy and acetyl groups.
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LogP (Octanol-Water): 3.2 ± 0.2, indicating high lipophilicity .
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Melting Point: 45–47°C (crystalline solid).
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing CO and phenolic byproducts.
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Photoreactivity: Susceptible to Norrish Type I cleavage under UV light, forming benzaldehyde derivatives .
Applications and Industrial Relevance
Fragrance and Flavor Industry
The compound’s ketone backbone and alkoxy substituent make it a precursor for musk-like aromas. It is structurally analogous to raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), a widely used flavorant .
Pharmaceutical Intermediates
Recent studies highlight its potential as a building block for anti-inflammatory agents. Enone derivatives of 1-(3-butoxyphenyl)ethanone exhibit inhibitory effects on neutrophil superoxide production, suggesting utility in treating inflammatory diseases .
| Parameter | Outcome | Regulatory Implication |
|---|---|---|
| Skin Sensitization | Category 1B (EU CLP) | Mandatory labeling |
| Aquatic Toxicity | Not classified | No restrictions |
Regulatory and Environmental Considerations
Global Regulatory Status
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EU REACH: Registered for industrial use with restrictions on consumer product concentrations (<1.5%) .
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US EPA: Exempt from TSCA inventory due to low production volume.
Environmental Fate
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